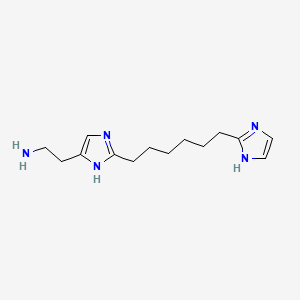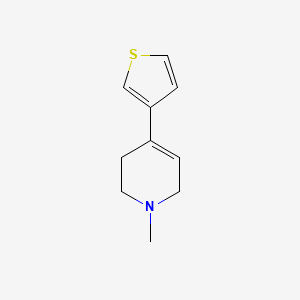
2,2'-Azanediyldibutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Azanediyldibutanenitrile is an organic compound with a unique structure that includes two butanenitrile groups connected by an azanediyl (NH) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Azanediyldibutanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with an azanediyl-containing compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azanediyldibutanenitrile often involves large-scale chemical reactors where the reactants are combined and subjected to rigorous conditions to maximize yield and purity. The process may include steps such as distillation, purification, and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Azanediyldibutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The nitrile groups can participate in substitution reactions, where other chemical groups replace the nitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2,2’-Azanediyldibutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2’-Azanediyldibutanenitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The azanediyl linkage provides additional sites for chemical interactions, enhancing the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
Butanenitrile: A simpler nitrile compound with similar reactivity but lacking the azanediyl linkage.
Azanediyldipropanenitrile: A related compound with shorter carbon chains.
2,2’-Dinitrodibenzyl: Another compound with a similar structural motif but different functional groups.
Uniqueness
2,2’-Azanediyldibutanenitrile is unique due to its combination of nitrile groups and an azanediyl linkage, which provides distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
93034-81-2 |
|---|---|
Fórmula molecular |
C8H13N3 |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-(1-cyanopropylamino)butanenitrile |
InChI |
InChI=1S/C8H13N3/c1-3-7(5-9)11-8(4-2)6-10/h7-8,11H,3-4H2,1-2H3 |
Clave InChI |
YNWQYZPYMWJGON-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#N)NC(CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)
![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)

![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)


![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)



